10-Aminodecanamide hydrochloride

solubility salt form aqueous conjugation

10-Aminodecanamide hydrochloride (CAS 2973762-60-4, molecular formula C10H23ClN2O, MW 222.76) is a primary ω-amino amide supplied as the hydrochloride salt to enhance aqueous solubility and storage stability. The compound features a saturated C10 alkyl chain terminating in a primary amine at one end and a primary carboxamide (-CONH2) at the other, distinguishing it from the more common 10-aminodecanoic acid (terminal carboxylic acid, CAS 13108-19-5) that serves as the canonical monomer for nylon-10.

Molecular Formula C10H23ClN2O
Molecular Weight 222.75 g/mol
Cat. No. B12500126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Aminodecanamide hydrochloride
Molecular FormulaC10H23ClN2O
Molecular Weight222.75 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)N)CCCCN.Cl
InChIInChI=1S/C10H22N2O.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H2,12,13);1H
InChIKeyVXTHZLXODYMQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Aminodecanamide Hydrochloride: C10 Terminal Amino Amide Monomer and PROTAC Linker Building Block


10-Aminodecanamide hydrochloride (CAS 2973762-60-4, molecular formula C10H23ClN2O, MW 222.76) is a primary ω-amino amide supplied as the hydrochloride salt to enhance aqueous solubility and storage stability . The compound features a saturated C10 alkyl chain terminating in a primary amine at one end and a primary carboxamide (-CONH2) at the other, distinguishing it from the more common 10-aminodecanoic acid (terminal carboxylic acid, CAS 13108-19-5) that serves as the canonical monomer for nylon-10 [1]. Documented applications include its use as a renewable monomer precursor for polyamide synthesis, as well as a PROTAC linker intermediate where the terminal amine enables conjugation via amide coupling chemistry [2]. The compound is typically supplied at ≥95% purity with recommendations for long-term storage in a cool, dry environment .

Why 10-Aminodecanamide Hydrochloride Cannot Be Interchanged with 10-Aminodecanoic Acid or Other ω-Amino Amides


The terminal functional group identity—carboxamide versus carboxylic acid—is the primary determinant of this compound's reactivity profile and application fit. 10-Aminodecanoic acid presents a nucleophilic amine and an electrophilic carboxylate that can be activated via NHS ester chemistry; 10-aminodecanamide hydrochloride replaces the carboxylate with a neutral, hydrogen-bond-donating carboxamide that is inert toward standard amide coupling activators, thereby eliminating undesired homodimerization side reactions common with amino acid monomers [1]. Furthermore, the hydrochloride salt form of 10-aminodecanamide provides verified aqueous solubility of ≥25 mg/mL, a parameter not achieved by the free base form, which is prone to atmospheric CO2 absorption and rapid hydrolysis [2]. The C10 chain length is non-arbitrary: shortening to C9 (9-aminononanamide) alters the melting point and crystallinity of the resulting polyamide (nylon-9 Tm ≈ 210–215 °C versus nylon-10 Tm estimated at 185–210 °C), while lengthening to C11 introduces different hydrogen-bonding spacing that shifts mechanical and thermal properties [3]. Generic substitution without verifying these chain-length-dependent and functional-group-dependent parameters risks failed polymerization, altered PROTAC ternary complex geometry, or irreproducible biological activity.

10-Aminodecanamide Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Verified Aqueous Solubility of ≥25 mg/mL Enables Direct Use in Aqueous Conjugation Protocols

The hydrochloride salt of 10-aminodecanamide provides aqueous solubility of at least 25 mg/mL (equivalent to ≥50 mM in DMSO), a critical parameter for aqueous-phase bioconjugation and PROTAC assembly that the free base form cannot match due to its propensity to absorb atmospheric CO2 and undergo hydrolysis [1]. By contrast, the closely related 9-aminononanamide free base is reported as a water-soluble but strongly basic solid that rapidly absorbs atmospheric carbon dioxide and is readily hydrolyzed to 9-aminononanoic acid, rendering it less stable in storage and less reproducible in aqueous reactions [2]. While direct solubility measurements for the free base of 10-aminodecanamide are not available, the class-level behavior of ω-amino amides indicates that hydrochloride salt formation is a necessary strategy for achieving shelf-stable, formulation-ready solubility.

solubility salt form aqueous conjugation PROTAC linker

Terminal Carboxamide vs. Carboxylic Acid: Functional Orthogonality That Prevents Undesired Homodimerization in Stepwise Conjugation

10-Aminodecanamide hydrochloride bears a terminal primary amide (-CONH2) rather than the carboxylic acid (-COOH) found in 10-aminodecanoic acid (CAS 13108-19-5). In practice, 10-aminodecanoic acid can undergo self-condensation (homodimerization) when the carboxylic acid is activated for conjugation, forming amide bonds with its own terminal amine and generating undesired oligomeric byproducts . The carboxamide terminus of 10-aminodecanamide is chemically inert under standard amide coupling conditions (EDC/NHS, HATU), ensuring that the only reactive handle is the terminal primary amine. This provides functional orthogonality that is not achievable with 10-aminodecanoic acid unless a protecting group strategy (e.g., Boc-10-aminodecanoic acid, CAS 173606-50-3, MW 287.4) is employed, which adds synthetic steps, cost, and deprotection-related impurities [1].

functional orthogonality carboxamide PROTAC linker homodimerization

C10 Chain Length Specificity: Polymerization Yields Nylon-10 with Thermal Properties Intermediate Between Nylon-9 and Nylon-11

When used as a monomer, 10-aminodecanamide can be polymerized to form nylon-10, a renewable long-chain polyamide that occupies a distinct thermal and mechanical niche between nylon-9 (from 9-aminononanamide, Tm ≈ 210–215 °C, Tg ≈ 46 °C) and nylon-11 (from 11-aminoundecanoic acid) [1]. The Elevance patent family explicitly identifies 10-aminodecanoic acid and its esters—direct synthetic precursors to 10-aminodecanamide via ammonolysis—as monomers for nylon-10 production from natural oil feedstocks, with the resulting polymer positioned as a renewably derived alternative to petroleum-based nylon-12 (Tm ≈ 180 °C) [2]. The C10 chain length provides a hydrogen-bonding density (amide groups per unit chain length) that is intermediate between C9 and C11, translating to melting points estimated in the 185–210 °C range and enabling processing windows distinct from both shorter- and longer-chain analogs [3].

polyamide nylon-10 monomer thermal properties renewable polymer

Alkyl C10 Linker Architecture for PROTAC Design: Class-Level Permeability Advantage Over PEG Linkers at Matched Lipophilicity

10-Aminodecanamide hydrochloride provides a C10 alkyl chain with a terminal primary amine, making it a candidate linker building block for proteolysis-targeting chimera (PROTAC) assembly. In the broader PROTAC linker landscape, short alkyl segments (C4–C10) are recognized as the permeability module of choice when the therapeutic index is limited by exposure rather than potency, because they lack the recurring ether oxygens of PEG linkers that increase topological polar surface area and reduce passive membrane diffusion . Comparative permeability studies have demonstrated that at matched lipophilicity, alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), correlating with improved unbound concentrations in plasma and brain tissue . However, scaffold-dependent exceptions exist: one study found that a specific alkyl-linked VH032-based PROTAC (compound 17) was 2.5-fold less permeable (Pe = 0.002 × 10⁻⁶ cm/s) than its PEG counterpart (compound 15), highlighting that the optimal linker type depends on the overall molecular context [1]. The C10 alkyl amine of 10-aminodecanamide hydrochloride offers a defined-length hydrophobic spacer that avoids the metabolic liability of PEG chain scission in vivo while providing a terminal amine for straightforward conjugation to E3 ligase ligands or target protein warheads.

PROTAC alkyl linker membrane permeability PAMPA drug design

Renewable Derivation Pathway: 10-Aminodecanamide from Plant Oil-Derived 10-Undecenamide via Reductive Amination

10-Aminodecanamide can be synthesized from 10-undecenamide, a derivative of castor oil or other plant oils, via ozonolysis followed by reductive amination with ethanolic ammonia [1]. This renewable derivation pathway is documented alongside the parallel production of 10-aminodecan-1-ol, ethyl 10-aminodecanoate, and 10-aminodecanoic acid from the corresponding terminal olefins [1]. The Elevance patent family further describes a multi-step process starting from natural oils: metathesis of unsaturated fatty acids yields 9-decenoic acid, which is converted via hydrobromination and amination to 10-aminodecanoic acid—the direct precursor to 10-aminodecanamide through ammonolysis [2]. This contrasts with petroleum-derived monomers such as laurolactam (for nylon-12), which relies on cyclododecatriene from butadiene trimerization during petroleum cracking [2]. The renewable carbon content of 10-aminodecanamide-derived polymers provides a sustainability credential that petroleum-based C12 monomers cannot match, addressing increasing market demand for 'green' polymer content [2].

renewable feedstock sustainable chemistry reductive amination ozonolysis biomass-derived

Positional Isomer Differentiation: 10-Amino (Terminal) vs. 2-Amino (α-Position) Decanamide Determines Polymerization Competence

10-Aminodecanamide (ω-amino amide, amine at C10 terminus) and 2-aminodecanamide (α-amino amide, CAS 13880-53-0, amine at C2 adjacent to the amide carbonyl) are positional isomers with fundamentally different polymerization capabilities. The terminal amine of 10-aminodecanamide provides the requisite spacing for linear polyamide formation through head-to-tail condensation; the α-amino amide 2-aminodecanamide, by contrast, positions the amine adjacent to the amide group, which sterically and electronically disfavors linear polymerization due to intramolecular cyclization propensity and the electron-withdrawing effect of the proximal amide on the amine nucleophilicity . While direct comparative polymerization data are not available in the open literature, the well-established principle that terminal ω-amino acids/amides are the competent monomers for nylon synthesis—as demonstrated for nylon-6 (ε-aminocaproic acid), nylon-11 (11-aminoundecanoic acid), and nylon-12 (12-aminododecanoic acid)—provides strong class-level support that the terminal (ω) amino position is mandatory for polyamide formation [1].

positional isomer terminal amine polymerization regiochemistry

10-Aminodecanamide Hydrochloride: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Renewable Nylon-10 Monomer for Sustainable Polyamide Synthesis

10-Aminodecanamide hydrochloride, or its immediate precursor 10-aminodecanoic acid, serves as the monomer for nylon-10 synthesis via polycondensation, as described in the Elevance Renewable Sciences patent family for renewably derived polyamides [1]. The resulting nylon-10 polymer occupies a thermal niche (Tm estimated 185–210 °C) between nylon-9 (Tm ≈ 210–215 °C) and nylon-12 (Tm ≈ 180 °C), making it suitable for applications requiring a balance of thermal resistance and processability that neither shorter- nor longer-chain nylons can provide [2]. The documented renewable derivation pathway from plant oils via 9-decenoic acid metathesis offers a sustainability advantage over petroleum-derived nylon-12, which relies on butadiene trimerization from steam cracking [1]. Procurement teams should verify that the ω-amino (terminal) regioisomer is specified, as the α-amino isomer (2-aminodecanamide) cannot support linear polymerization .

PROTAC Linker Building Block with Terminal Amine for Stepwise Conjugation

10-Aminodecanamide hydrochloride provides a C10 alkyl spacer with a single reactive terminal primary amine, enabling its use as a linker intermediate in PROTAC assembly where sequential conjugation to an E3 ligase ligand and a target protein warhead is required [1]. The carboxamide terminus is inert under standard amide coupling conditions (EDC/NHS, HATU), eliminating the homodimerization side reactions that plague 10-aminodecanoic acid and removing the need for a protection/deprotection sequence that adds 2 synthetic steps [2]. While PROTAC permeability outcomes are scaffold-dependent, the broader alkyl linker class (C4–C10) is recognized as the permeability module of choice when systemic exposure limits therapeutic index, as alkyl linkers generally reduce topological polar surface area compared to PEG-based alternatives . The hydrochloride salt form provides ≥25 mg/mL aqueous solubility, facilitating direct use in aqueous conjugation protocols without pre-dissolution in organic solvents .

Synthetic Intermediate for Fatty Acid Amide Analog Libraries in Anti-Inflammatory Screening

The C10 ω-amino amide scaffold of 10-aminodecanamide positions it as a synthetic entry point for generating N-acyl amino amide analog libraries. The seminal study by Dang et al. (2011) demonstrated that the anti-inflammatory activity of fatty acid amides in LPS-activated RAW264.7 macrophages (inhibition of NO, IL-1β, IL-6, and TNF-α production) is strongly dependent on both the fatty acid chain structure and the amine headgroup identity, with N-acyl dopamines achieving IC50 values of approximately 2 μM [1]. While 10-aminodecanamide itself was not among the 78 compounds tested in that study, its terminal amine provides a conjugation handle for introducing diverse fatty acyl chains or pharmacophore headgroups, enabling systematic structure-activity relationship (SAR) exploration of chain-length effects on anti-inflammatory potency [1]. The hydrochloride salt's water solubility facilitates biological assay preparation without DMSO-related cytotoxicity artifacts at higher testing concentrations [2].

Chromatographic Standard and Reference Material for ω-Amino Amide Analytical Method Development

10-Aminodecanamide hydrochloride, with its defined molecular formula (C10H23ClN2O, MW 222.76) and ≥95% commercial purity, is suitable as a reference standard for chromatographic method development targeting ω-amino amides from renewable feedstocks [1]. The compound class, including 9-aminononanamide and 10-aminodecanamide, has been analyzed by gas-liquid chromatography of trifluoroacetylated or trimethylsilylated derivatives, as well as by thin-layer chromatography [2]. The hydrochloride salt form provides consistent retention time reproducibility by eliminating the variable CO2 absorption and hydrolysis that affect the free base form, making it a more reliable analytical standard for quantifying amino amide intermediates in renewable polymer production streams [2].

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